3H-imidazo[4,5-b]pyridin-2-ylmethanol
Overview
Description
3H-Imidazo[4,5-b]pyridin-2-ylmethanol, or 3H-IPM for short, is an organic compound with a wide range of potential applications in scientific research. It is a colorless, water-soluble compound with a molecular formula of C6H7N3O. 3H-IPM is a highly versatile compound, with applications ranging from drug discovery to chemical synthesis.
Scientific Research Applications
Pharmaceutical Applications
Imidazo[4,5-b]pyridine derivatives have shown promise in the pharmaceutical field. They have been studied for their potential as anti-cancer drugs, with some derivatives being evaluated for antiproliferative activity on various human cancer cell lines .
Materials Science
These compounds are also explored in materials science due to their luminescent properties, which can be utilized in optoelectronic devices and sensors .
Optoelectronic Devices
The luminescent features of imidazo[4,5-b]pyridine derivatives make them suitable for use in optoelectronic devices, potentially improving the efficiency and performance of these technologies .
Biological Imaging
Some derivatives are used as emitters for confocal microscopy and imaging, aiding in biological research and diagnostics .
Antimicrobial Research
Research into the antimicrobial properties of imidazo[4,5-b]pyridine derivatives is ongoing, with some studies exploring their effectiveness against various microbial threats .
Kinase Inhibition
These compounds have been synthesized as potent and selective kinase inhibitors, which are important in the treatment of diseases where kinase activity is dysregulated .
Therapeutic Significance
Due to their structural resemblance to purines, imidazo[4,5-b]pyridine derivatives are investigated for their therapeutic significance in numerous disease conditions .
Synthetic Methodologies
The synthesis of imidazo[4,5-b]pyridine derivatives is a subject of intense research, with numerous methodologies developed to access these compounds from readily available starting materials .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential targets.
Mode of Action
Related compounds have been shown to inhibit microtubule assembly and Akt activation , indicating that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit the activation of akt and its downstream target pras40 , suggesting potential pathways that could be affected.
Pharmacokinetics
Related compounds have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice , suggesting potential bioavailability.
Result of Action
Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential effects.
Action Environment
The storage temperature for this compound is typically room temperature , suggesting that it may be stable under normal environmental conditions.
properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNNHMQTORIJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361618 | |
Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-imidazo[4,5-b]pyridin-2-ylmethanol | |
CAS RN |
24638-20-8 | |
Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3H-imidazo[4,5-b]pyridin-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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